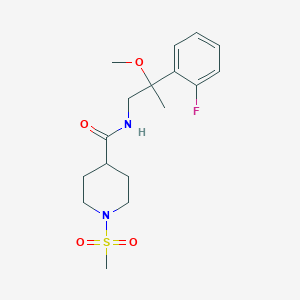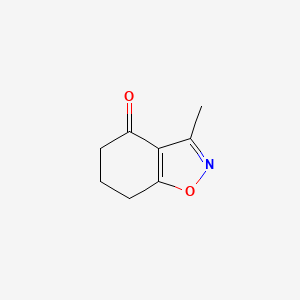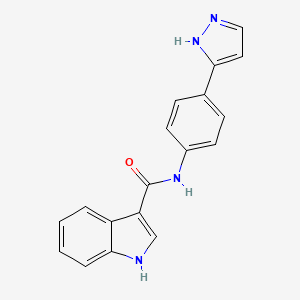
N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide is a synthetic organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to an indole-3-carboxamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mecanismo De Acción
Target of Action
Pyrazole derivatives, which include this compound, have been known to exhibit diverse pharmacological effects
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . The exact interaction of this compound with its targets would require further investigation.
Biochemical Pathways
Pyrazole derivatives have been reported to influence various biochemical pathways
Result of Action
Pyrazole derivatives have been known to exhibit various biological activities . The specific molecular and cellular effects of this compound would need further investigation.
Análisis Bioquímico
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, some pyrazole derivatives have shown anti-inflammatory effects through the inhibition of cyclooxygenases (COXs), key enzymes in the prostaglandin biosynthesis from arachidonic acid .
Cellular Effects
Some pyrazole derivatives have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that pyrazole derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1H-pyrazole-3-carboxylic acid, 4-bromoaniline, and indole-3-carboxylic acid.
Step 1 Formation of 4-(1H-pyrazol-3-yl)aniline:
Step 2 Formation of N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide:
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a catalyst like iron or aluminum chloride.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated or nitro-substituted derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand the interaction of pyrazole and indole derivatives with enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular pathways and mechanisms involving indole and pyrazole moieties.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the indole ring.
N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-acetamide: Similar structure but with an acetamide group instead of a carboxamide.
N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-sulfonamide: Similar structure but with a sulfonamide group.
Uniqueness
N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of pyrazole and indole moieties makes it a versatile compound for various applications in medicinal and chemical research.
Propiedades
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c23-18(15-11-19-17-4-2-1-3-14(15)17)21-13-7-5-12(6-8-13)16-9-10-20-22-16/h1-11,19H,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUDTCVPNDVGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2683729.png)
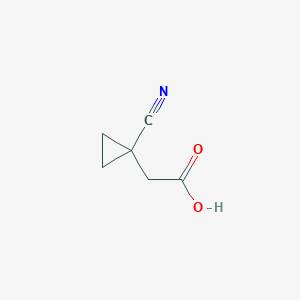

![1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2683735.png)
![N-(4-(benzyloxy)phenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2683738.png)
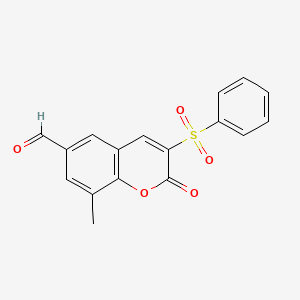
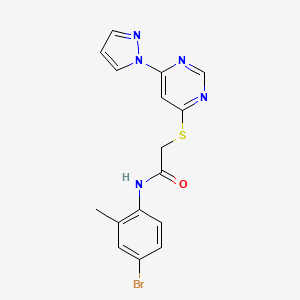
![2-(2-methoxyethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2683742.png)
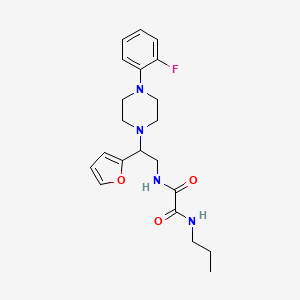
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2683744.png)
![(E)-3-phenyl-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)prop-2-en-1-one](/img/structure/B2683746.png)
![3-(Benzylthio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2683748.png)
